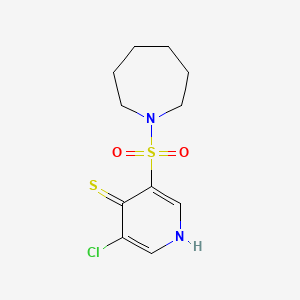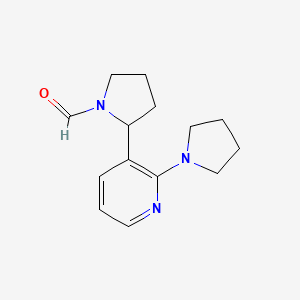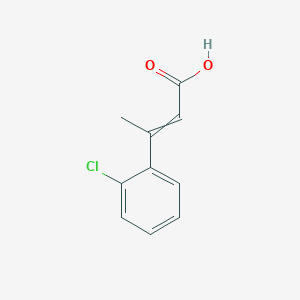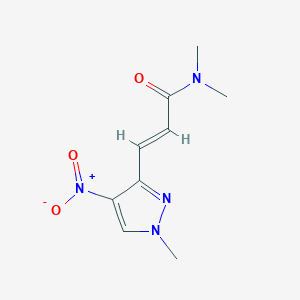
3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol is a chemical compound that belongs to the class of sulfonyl pyridines This compound is characterized by the presence of an azepane ring, a sulfonyl group, a chlorine atom, and a thiol group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol typically involves multiple steps. One common method includes the reaction of 5-chloropyridine-4-thiol with azepane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like primary amines or alkoxides in the presence of a base are typical reagents.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The sulfonyl group may also interact with other functional groups in biological molecules, contributing to its overall activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(Azepan-1-ylsulfonyl)-4-chlorobenzoic acid
- 3-(Azepan-1-ylsulfonyl)-5-bromobenzoic acid
- 3-(Azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide
Uniqueness
3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol is unique due to the presence of both a thiol and a sulfonyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds that may lack one of these groups.
属性
分子式 |
C11H15ClN2O2S2 |
|---|---|
分子量 |
306.8 g/mol |
IUPAC 名称 |
3-(azepan-1-ylsulfonyl)-5-chloro-1H-pyridine-4-thione |
InChI |
InChI=1S/C11H15ClN2O2S2/c12-9-7-13-8-10(11(9)17)18(15,16)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H,13,17) |
InChI 键 |
BVGZRXDNYNZUIL-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CNC=C(C2=S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B11818546.png)







![exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid](/img/structure/B11818597.png)

![rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B11818610.png)

![1-(((6S,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-methylpyrrolidin-1-ium chloride hydrochloride](/img/structure/B11818628.png)
